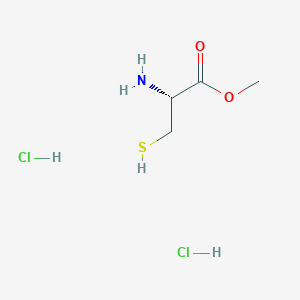![molecular formula C13H11ClN2O2S B11725776 N'-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725776.png)
N'-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide is a chemical compound with the molecular formula C13H11ClN2O2S and a molecular weight of 294.76 g/mol This compound is known for its unique structure, which includes a chlorophenyl group and a benzenesulfonohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide can be synthesized through a condensation reaction between 2-chlorobenzaldehyde and benzenesulfonohydrazide . The reaction typically involves mixing the reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Condensation Reactions: Formation of the compound itself involves a condensation reaction.
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes and hydrazides in the presence of an acid or base catalyst.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with proteins and enzymes is of particular interest.
Comparación Con Compuestos Similares
N’-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide can be compared with other similar compounds, such as:
N’-[(4-chlorophenyl)methylidene]benzenesulfonohydrazide: Similar structure but with a different position of the chlorine atom.
N’-[(2-bromophenyl)methylidene]benzenesulfonohydrazide: Bromine substituent instead of chlorine.
N’-[(2-chlorophenyl)methylidene]-4-methylbenzenesulfonohydrazide: Additional methyl group on the benzenesulfonohydrazide moiety.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their structure.
Propiedades
Fórmula molecular |
C13H11ClN2O2S |
|---|---|
Peso molecular |
294.76 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O2S/c14-13-9-5-4-6-11(13)10-15-16-19(17,18)12-7-2-1-3-8-12/h1-10,16H |
Clave InChI |
YBCIXXNZWCGPBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


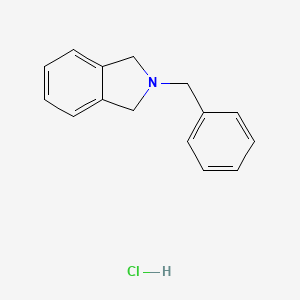
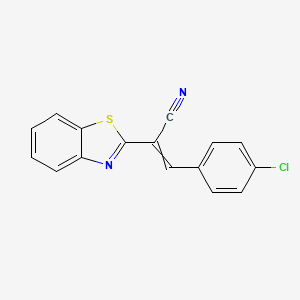
![2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725703.png)
![3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide](/img/structure/B11725715.png)
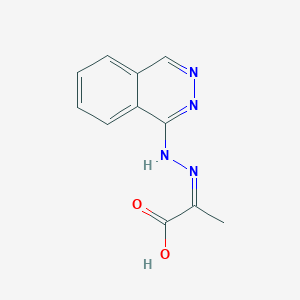
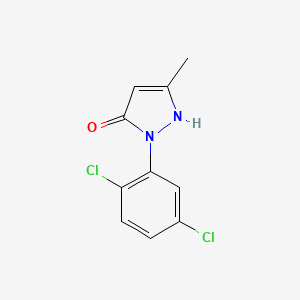
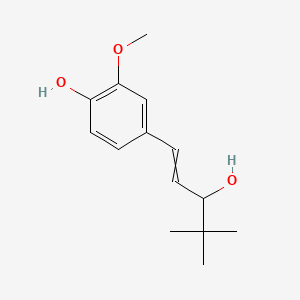
![(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride](/img/structure/B11725743.png)
![methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate](/img/structure/B11725746.png)
![3-[3-(5-Methyl-2-furanyl)-1-phenyl-4-pyrazolyl]-2-propenoic acid](/img/structure/B11725748.png)
![N-[1-(4-methylphenyl)propylidene]hydroxylamine](/img/structure/B11725758.png)
![1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine](/img/structure/B11725760.png)
![4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725767.png)
